molecular formula C14H11Cl2N5S B15157473 N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide

N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide

Cat. No.: B15157473
M. Wt: 352.2 g/mol
InChI Key: LPTWASLJZFPQQP-UHFFFAOYSA-N
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Description

N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide is a synthetic organic compound with the molecular formula C14H11Cl2N5S. This compound is characterized by the presence of a thiadiazole ring, a cyano group, and a dichlorophenyl group, making it a molecule of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide typically involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the intermediate 2,4-dichlorophenylthiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with N,N-dimethylformamide dimethyl acetal to introduce the dimethylmethanimidamide group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and the thiadiazole ring are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, dichlorophenyl group, and thiadiazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H11Cl2N5S

Molecular Weight

352.2 g/mol

IUPAC Name

N'-[5-[1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C14H11Cl2N5S/c1-21(2)8-18-14-20-19-13(22-14)10(7-17)5-9-3-4-11(15)6-12(9)16/h3-6,8H,1-2H3

InChI Key

LPTWASLJZFPQQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NN=C(S1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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